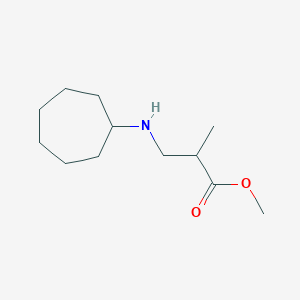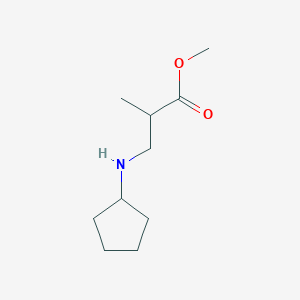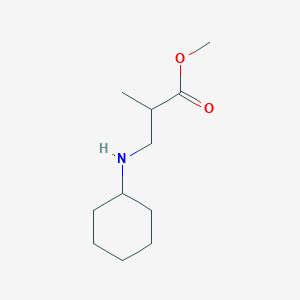![molecular formula C12H16ClNO2 B6352579 Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154286-85-7](/img/structure/B6352579.png)
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, commonly referred to as MCPMA, is an organic compound used in a variety of scientific applications. It is a colorless, odorless solid that is soluble in water and other organic solvents. MCPMA has a wide range of applications in the laboratory, including synthesis, drug development, and biochemical research.
Scientific Research Applications
Cancer Research
This compound has been used in cancer research, particularly in the study of colon cancer. A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These derivatives selectively inhibit the proliferation of colon cancer cells .
Drug Development
The compound has potential applications in drug development. It has been used to synthesize new compounds with potential therapeutic applications . For example, it was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride .
Biochemical Research
In biochemical research, this compound has been used to study the effects of various biochemical reactions. For instance, saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound. The antiproliferative and apoptotic activity were further studied with molecular docking .
Study of Cell Proliferation
This compound has been used to study cell proliferation. Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells .
Study of Apoptosis
The compound has been used in the study of apoptosis. The cancerous cells were also examined for nuclear disintegration through staining with DAPI .
properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLZVASBBIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)
![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)